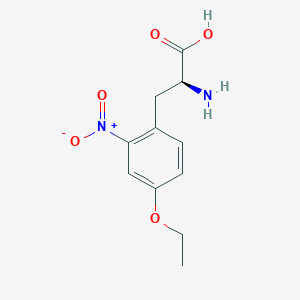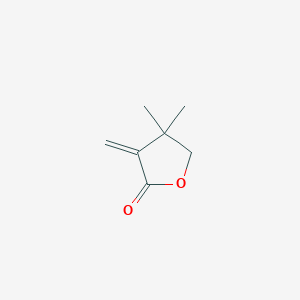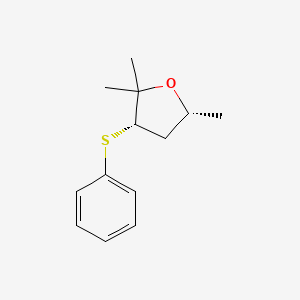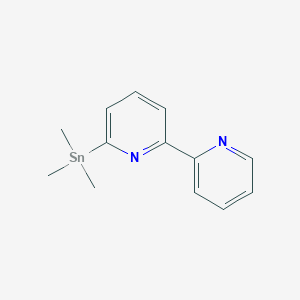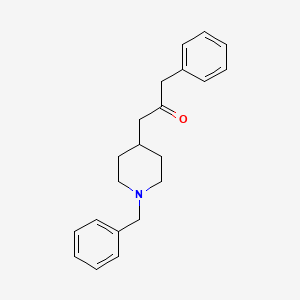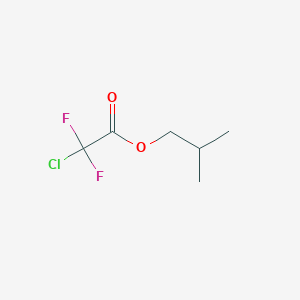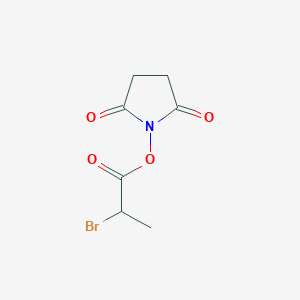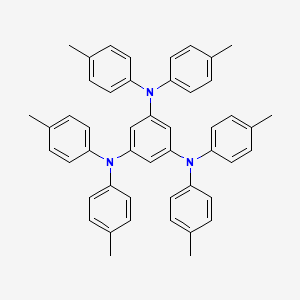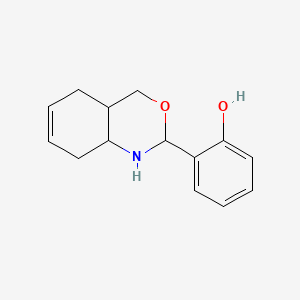
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol is a complex organic compound that belongs to the class of benzoxazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenol with a suitable amine and formaldehyde, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazine ring to more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzoxazines, quinone derivatives, and reduced benzoxazine compounds.
Applications De Recherche Scientifique
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-2,4a-Methanonaphthalen-8(5H)-one: Shares structural similarities but differs in functional groups and reactivity.
2-Naphthalenemethanol: Similar in terms of the naphthalene core but has different substituents and properties.
2H-1-Benzopyran: Another related compound with a benzopyran ring structure.
Uniqueness
2-(1,4,4a,5,8,8a-Hexahydro-2H-3,1-benzoxazin-2-yl)phenol is unique due to its specific benzoxazine ring structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
137539-54-9 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
2-(2,4,4a,5,8,8a-hexahydro-1H-3,1-benzoxazin-2-yl)phenol |
InChI |
InChI=1S/C14H17NO2/c16-13-8-4-2-6-11(13)14-15-12-7-3-1-5-10(12)9-17-14/h1-4,6,8,10,12,14-16H,5,7,9H2 |
Clé InChI |
LBEQVSLCPDHYNF-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2C1COC(N2)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
